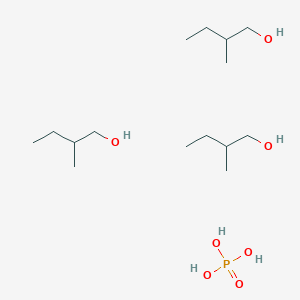

2-Methylbutan-1-ol;phosphoric acid

描述

属性

CAS 编号 |

45241-53-0 |

|---|---|

分子式 |

C15H39O7P |

分子量 |

362.44 g/mol |

IUPAC 名称 |

2-methylbutan-1-ol;phosphoric acid |

InChI |

InChI=1S/3C5H12O.H3O4P/c3*1-3-5(2)4-6;1-5(2,3)4/h3*5-6H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI 键 |

SFPOYDTYVMBAPP-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CO.CCC(C)CO.CCC(C)CO.OP(=O)(O)O |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Methylbutyl Phosphate Esters

Esterification Reactions of 2-Methylbutan-1-ol with Phosphoric Acid Derivatives

The formation of phosphate (B84403) esters from 2-methylbutan-1-ol and derivatives of phosphoric acid is a cornerstone of organophosphorus chemistry. These reactions can be tailored to yield mono-, di-, and tri-substituted phosphate esters by carefully selecting the phosphorylating agent and reaction conditions.

Classical Esterification Pathways (e.g., with Phosphorus Oxychloride, Phosphorus Pentoxide)

Traditional methods for the synthesis of alkyl phosphate esters often employ highly reactive phosphorus compounds like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).

The reaction with phosphorus oxychloride typically proceeds in a stepwise manner. The alcohol, 2-methylbutan-1-ol, reacts with POCl₃, leading to the sequential replacement of chlorine atoms to form mono-, di-, and tri-2-methylbutyl phosphate. The reaction stoichiometry is critical in determining the final product distribution. For instance, reacting one mole of the alcohol with one mole of POCl₃ can yield the monoalkyl phosphoryl dichloride, which can then be further reacted. epo.org However, controlling the reaction to obtain a single, pure product can be challenging with secondary alcohols. epo.org The hydrogen chloride (HCl) generated as a byproduct must be removed, often under vacuum, to drive the reaction to completion. epo.org

Phosphorus pentoxide (P₂O₅) , the anhydride (B1165640) of phosphoric acid, is another powerful reagent for this esterification. researchgate.netresearchgate.net The reaction of P₂O₅ with alcohols is a common industrial method for producing mixtures of mono- and dialkyl phosphates, which are valuable as surfactants. researchgate.net The ratio of mono- to diester products is influenced by the mole ratio of the reactants and the reaction conditions. For example, a 2:1:1 mole ratio of fatty alcohol to P₂O₅ and water has been used to favor the formation of the monoester. researchgate.net The reaction is typically heated to ensure the consumption of the solid P₂O₅. researchgate.net

Acid-Catalyzed Esterification Mechanisms

The direct esterification of 2-methylbutan-1-ol with ortho-phosphoric acid (H₃PO₄) can be achieved, often with the aid of a strong acid catalyst like sulfuric acid. sciencemadness.org This reaction is an equilibrium process, similar to the Fischer esterification of carboxylic acids. sciencemadness.orglibretexts.org

The mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst, making it a better leaving group (water). chemicalforums.com The phosphorus atom of phosphoric acid is then susceptible to nucleophilic attack by the alcohol. The first step is the protonation of the alcohol by a generic acid (HB) to form a protonated alcohol (R-OH₂⁺) and a conjugate base (B⁻). chemicalforums.com Following this, the C-O bond can cleave heterolytically to form a carbocation, which is a rate-limiting step. chemicalforums.com However, in the context of esterification, the protonated phosphoric acid is attacked by the alcohol. The removal of water drives the equilibrium towards the formation of the phosphate ester. sciencemadness.org It's important to note that acid-catalyzed dehydration of the alcohol to form alkenes (e.g., 2-methyl-1-butene (B49056) and 2-methyl-2-butene) can be a significant side reaction, especially at higher temperatures. bartleby.com

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired phosphate ester product (mono-, di-, or tri-substituted).

As mentioned, the stoichiometry of phosphorus oxychloride is a key factor. Using a molar excess of the alcohol will favor the formation of the tri-substituted ester, while controlling the ratio allows for the isolation of mono- and di-substituted intermediates. epo.org

In reactions with phosphorus pentoxide , the addition of water to the reaction mixture can influence the product ratio, promoting the formation of monoalkyl phosphates. researchgate.net The structure of the alcohol itself also plays a role, with longer alkyl chains sometimes favoring a higher ratio of mono- to di-ester. researchgate.net

For direct esterification with ortho-phosphoric acid , the use of a water-entraining agent, such as toluene (B28343) or xylene, can effectively remove water as it is formed, shifting the equilibrium towards the products. google.com The reaction temperature is also a critical parameter, with temperatures of at least 160°C often being necessary. google.com The use of a substoichiometric amount of a basic inorganic or organic compound can also be employed in this direct esterification process. google.com

Advanced Synthetic Approaches

To address some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, more advanced synthetic approaches have been developed.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they reduce waste and can simplify product purification. researchgate.net The direct reaction of 2-methylbutan-1-ol with a phosphorylating agent like phosphorus pentoxide can often be carried out without a solvent, especially at elevated temperatures where the alcohol is in a liquid state. researchgate.net This approach is not only environmentally beneficial but can also lead to higher reaction concentrations, potentially increasing the reaction rate. While the initial search results did not provide a specific example for 2-methylbutan-1-ol under solvent-free conditions for phosphate ester synthesis, the principles of solvent-free synthesis are broadly applicable and represent a viable and desirable route for the preparation of these compounds. researchgate.net

Research Findings Summary

| Synthetic Method | Reagents/Catalysts | Key Findings | Advantages | Disadvantages |

| Classical Esterification | Phosphorus Oxychloride | Stoichiometry controls product distribution (mono-, di-, tri-ester). epo.org | Well-established method. | Generates corrosive HCl byproduct. epo.org |

| Classical Esterification | Phosphorus Pentoxide | Yields mixtures of mono- and di-esters, valuable as surfactants. researchgate.netresearchgate.net | Industrially relevant. researchgate.net | Can be difficult to control product selectivity. |

| Acid-Catalyzed Esterification | o-Phosphoric Acid, H₂SO₄ | Equilibrium-driven reaction; water removal is crucial. sciencemadness.org | Uses readily available starting materials. | Side reactions like dehydration to alkenes are common. bartleby.com |

| Microwave-Assisted Synthesis | Various | Drastically reduces reaction times and can improve yields. researchgate.net | Rapid, efficient, better control. researchgate.net | Requires specialized equipment. |

| Solvent-Free Conditions | Various | Reduces waste and simplifies purification. researchgate.net | Environmentally friendly ("green"). | May require higher temperatures. |

Control of Esterification Stoichiometry: Mono-, Di-, and Tri-Ester Formation

The reaction of 2-methylbutan-1-ol with a phosphorylating agent, such as phosphoric acid or phosphorus oxychloride (POCl₃), can lead to the formation of mono-, di-, or tris(2-methylbutyl) phosphate. The stoichiometry of the final product is highly dependent on the reaction conditions, including the molar ratio of the reactants, the presence and nature of a catalyst or base, the temperature, and the reaction time.

The direct esterification of an alcohol with phosphoric acid is an equilibrium process, often requiring harsh conditions and yielding a mixture of products. A more common and controllable method for the synthesis of alkyl phosphate esters involves the use of phosphorus oxychloride as the phosphorylating agent. The reaction proceeds via a stepwise substitution of the chlorine atoms on POCl₃ with the alkoxy group from 2-methylbutan-1-ol.

Mono-(2-methylbutyl) Phosphate Synthesis: To selectively synthesize mono-(2-methylbutyl) phosphate, a large excess of phosphorus oxychloride is typically used relative to 2-methylbutan-1-ol. This ensures that, on average, only one alcohol molecule reacts with each POCl₃ molecule. The initial reaction forms a dichlorophosphate (B8581778) intermediate, which is then hydrolyzed to yield the desired monoalkyl phosphate. The reaction is generally carried out at low temperatures to minimize the formation of di- and tri-substituted products. The presence of a base, such as pyridine (B92270) or a tertiary amine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise catalyze side reactions.

Di-(2-methylbutyl) Phosphate Synthesis: The synthesis of di-(2-methylbutyl) phosphate is achieved by adjusting the stoichiometry to approximately a 2:1 molar ratio of 2-methylbutan-1-ol to phosphorus oxychloride. The reaction is carefully controlled to allow for the substitution of two chlorine atoms. The resulting monochlorophosphate is then hydrolyzed to give the dialkyl phosphate. A general procedure for synthesizing dialkyl hydrogen phosphates involves reacting the corresponding alkyl chlorophosphate with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the pure dialkyl phosphate acs.org.

Tris(2-methylbutyl) Phosphate Synthesis: For the synthesis of tris(2-methylbutyl) phosphate (T2MBP), a stoichiometric ratio of at least 3:1 of 2-methylbutan-1-ol to phosphorus oxychloride is employed, often with a slight excess of the alcohol to ensure complete reaction. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. Studies on the synthesis of tributyl phosphate, a related compound, show that the reaction can be carried out by direct esterification of butanol with phosphorus oxychloride in the presence of a base like sodium acetate (B1210297) acs.org. Similar principles are applied for T2MBP, which has been investigated as a potential extractant in nuclear fuel reprocessing due to its specific extraction behavior researchgate.nettandfonline.comhbni.ac.innih.gov.

| Product | Reactant Ratio (Alcohol:POCl₃) | Key Reaction Conditions | General Yields |

| Mono-(2-methylbutyl) phosphate | ~1:3 | Low temperature, presence of a base (e.g., pyridine), subsequent hydrolysis. | Moderate to High |

| Di-(2-methylbutyl) phosphate | ~2:1 | Controlled temperature, presence of a base, subsequent hydrolysis of the chlorophosphate intermediate. | Moderate to High |

| Tris(2-methylbutyl) phosphate | ≥3:1 | Reflux temperature, presence of a base (e.g., pyridine or sodium acetate). | High |

This table presents generalized conditions based on the synthesis of analogous alkyl phosphates. Specific yields for 2-methylbutyl phosphates may vary and are not widely reported in the literature.

The mechanism of phosphorylation using POCl₃ involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process is repeated to form the di- and tri-substituted esters. The presence of a base is critical not only for neutralizing HCl but also for activating the alcohol, making it a better nucleophile.

Enantioselective Synthesis Approaches for Chiral 2-Methylbutyl Phosphate Esters

2-Methylbutan-1-ol is a chiral alcohol, existing as (S)- and (R)-enantiomers. When this chiral alcohol reacts with a phosphorylating agent, it can lead to the formation of diastereomeric phosphate esters if the phosphorus center also becomes chiral. The development of enantioselective methods to synthesize specific stereoisomers of chiral phosphate esters is of great interest for applications in asymmetric catalysis and as chiral probes in biological systems.

The enantioselective synthesis of chiral 2-methylbutyl phosphate esters can be approached in several ways:

Use of Chiral Phosphorylating Agents: Chiral derivatizing agents can be used to react with the racemic or enantiomerically enriched alcohol, leading to the formation of diastereomers that can be separated.

Kinetic Resolution: A chiral catalyst can be used to selectively phosphorylate one enantiomer of 2-methylbutan-1-ol at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the phosphorylated product.

Desymmetrization: Prochiral phosphorus compounds can be desymmetrized using a chiral catalyst in the presence of 2-methylbutan-1-ol.

Catalytic Asymmetric Phosphorylation: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can directly catalyze the enantioselective phosphorylation of the alcohol.

Recent advances in asymmetric catalysis have demonstrated the potential of chiral phosphoric acids (CPAs) as powerful Brønsted acid catalysts for a variety of enantioselective transformations nih.gov. These catalysts can activate the phosphorylating agent and control the stereochemical outcome of the reaction through the formation of a well-organized chiral environment around the transition state. While specific applications of CPAs for the enantioselective phosphorylation of 2-methylbutan-1-ol are not extensively documented, the general principles suggest their applicability.

Another approach involves the use of chiral nucleophilic catalysts. These catalysts can react with a racemic phosphorylating agent to form a chiral intermediate, which then transfers the phosphoryl group to the alcohol with high enantioselectivity nih.gov.

| Approach | Description | Potential Catalyst/Reagent | Expected Outcome |

| Kinetic Resolution | Selective phosphorylation of one enantiomer of 2-methylbutan-1-ol. | Chiral enzyme (e.g., lipase) or a chiral metal complex. | Enantioenriched unreacted alcohol and a diastereomerically enriched phosphate ester. |

| Catalytic Asymmetric Phosphorylation | Direct enantioselective addition of a phosphoryl group to the alcohol. | Chiral Phosphoric Acids (CPAs), Chiral metal-ligand complexes. | High enantiomeric excess of the desired chiral phosphate ester. |

| Chiral Auxiliary | Use of a chiral auxiliary on the phosphorus reagent. | Menthol- or BINOL-derived H-phosphonates. | Diastereomeric products that can be separated, followed by removal of the auxiliary. |

This table illustrates general strategies for enantioselective synthesis. Specific data on the enantiomeric excess (ee) for the synthesis of chiral 2-methylbutyl phosphate esters is limited in publicly available literature.

The mechanistic investigation of these enantioselective reactions often involves detailed kinetic studies and computational modeling to understand the nature of the catalyst-substrate interactions that lead to the observed stereoselectivity. For instance, in CPA-catalyzed reactions, it is believed that the catalyst forms a hydrogen-bonded complex with both the alcohol and the phosphorylating agent, creating a rigid transition state that favors the formation of one enantiomer over the other.

Chemical Reactivity and Transformation Mechanisms of 2 Methylbutyl Phosphate Esters

Thermal Degradation Pathways

The thermal decomposition of alkyl phosphate (B84403) esters is significantly influenced by the level of oxygenation at the phosphorus atom. nih.govnih.gov For alkyl phosphates like 2-methylbutyl phosphate, the initial degradation pathway involves the elimination of a phosphorus acid, which occurs at relatively low temperatures compared to phosphonates or phosphinates. nih.govnih.gov This process is a key factor in their function in certain applications, where controlled decomposition is desired. nih.gov The thermal stability of these esters can be assessed by their degradation onset temperatures. For instance, studies on analogous organophosphorus esters show a clear hierarchy in stability based on their structure. nih.gov

Table 1: Thermal Degradation Onset Temperatures for Various Organophosphorus Esters This table is illustrative and based on data for analogous compounds to provide context for the relative stability of phosphate esters.

| Compound Type | Example Compound | Degradation Onset (°C) | Reference |

|---|---|---|---|

| Alkyl Phosphate | Isosorbide bis(diethyl phosphate) (IDEA) | 156 | nih.gov |

| Aryl Phosphate | Isosorbide bis(diphenyl phosphate) (IDPA) | 289 | nih.gov |

| Phosphonate (B1237965) | Isosorbide bis(dopyloxy) (IDOPYL) | 323 | nih.gov |

| Phosphinate | Isosorbide bis(diphenylphosphine oxide) (IDPO) | 338 | nih.gov |

The presence of acidic media can significantly influence the degradation pathways of phosphate esters, particularly at elevated temperatures. While the primary thermal degradation route is elimination, acid-catalyzed hydrolysis becomes a competing and often dominant reaction in aqueous acidic solutions. cdnsciencepub.com For related phosphonate diesters, the acid-catalyzed reaction is proposed to proceed through the formation of a carbonium ion from the protonated ester, leading to carbon-oxygen bond fission (C-O fission). cdnsciencepub.com This mechanism is distinct from the phosphorus-oxygen bond (P-O) fission that can also occur. The rate of hydrolysis for esters like ethyl hydrogen methylphosphonate (B1257008) has been shown to increase as the pH decreases, indicating that the neutral species of the ester is the primary reactant in the acid-catalyzed pathway. cdnsciencepub.com Therefore, in an acidic environment, the thermal stability of 2-methylbutyl phosphate is expected to be lower due to the additional acid-catalyzed solvolysis reactions.

The primary products of the thermal degradation of alkyl phosphates are directly linked to the elimination reaction mechanism. nih.govnih.gov This process involves the cleavage of a C-O bond and the transfer of a proton from an adjacent carbon to a phosphate oxygen, resulting in the formation of an alkene and a phosphorus acid. nih.gov

For 2-methylbutyl phosphate, the expected products would be:

Phosphoric Acid

Studies on the thermal oxidative degradation of tributyl phosphate at 370°C identified butene as the main decomposition product, which is consistent with this elimination pathway. nih.gov Further decomposition of the primary products can occur at high temperatures, leading to the formation of volatile species. nih.gov In the case of dibutyl phosphate (HDBP), a common degradation product of tributyl phosphate, thermal decomposition leads to the formation of inorganic phosphate. iaea.org

Table 2: Identified Thermal Degradation Products of Analogous Alkyl Phosphates

| Original Compound | Degradation Product | Mechanism/Comment | Reference |

|---|---|---|---|

| Tributyl Phosphate | Butene | Main product from thermal oxidative degradation. | nih.gov |

| Generic Alkyl Phosphate | Phosphorus Acid | Initial product from thermal elimination. | nih.govnih.gov |

| Generic Alkyl Phosphate | Alkene | Initial product from thermal elimination. | nih.gov |

| Dibutyl Phosphate (HDBP) | Inorganic Phosphate | Residual product after complete decomposition. | iaea.org |

Radiolytic Degradation Processes

In environments with ionizing radiation, such as in nuclear fuel reprocessing, 2-methylbutyl phosphate esters undergo radiolytic degradation. This decomposition is not caused by the direct action of radiation on the phosphate ester alone, but predominantly by its reaction with radical species generated from the radiolysis of other components in the system, such as water or the diluent. escholarship.orgrsc.org The radiolysis of aqueous solutions, for example, generates highly reactive species like the hydroxide (B78521) radical (•OH). escholarship.org

The primary mechanism for the radiolytic degradation of alkyl phosphate esters is initiated by the attack of free radicals on the alkyl chains. rsc.orgmdpi.com Detailed studies on tributyl phosphate (TBP), a close structural analog, have provided significant insight into these mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to identify the specific radicals formed when TBP reacts with •OH radicals in an aqueous solution. rsc.org

The main reaction is hydrogen atom abstraction from the butyl chains, leading to the formation of various alkyl-type, carbon-centered radicals. rsc.org Subsequent reactions of these radicals can include oxidation, hydroxylation, and dealkylation, leading to the ultimate breakdown of the molecule. mdpi.com

Table 3: Radical Species Identified from the Reaction of •OH with Tributyl Phosphate (TBP) These radicals are considered representative of those that would form from the 2-methylbutyl chains of T2MBP under similar conditions.

| Radical Name/Structure | Description | Reference |

|---|---|---|

| CH₃•CHCH₂- Radical | Formed by H-abstraction from a secondary carbon. A major contributor to EPR spectra. | rsc.org |

| •CH₂CH₂- Radical | Formed by H-abstraction from a primary carbon. | rsc.org |

| -CH₂• Radical | Generic representation of a primary alkyl radical. | rsc.org |

The degradation of the ester leads to the formation of acidic degradation products, such as dibutyl phosphoric acid (HDBP) and monobutyl phosphoric acid (H2MBP) from TBP. escholarship.org These acidic phosphates can significantly impact industrial processes by forming complexes with metal ions. escholarship.orgdntb.gov.ua

Radiation stability is a critical parameter for phosphate esters used in nuclear applications. Tris(2-methylbutyl) phosphate (T2MBP) has been investigated as a potentially more stable alternative to TBP. dntb.gov.uatandfonline.com A significant issue with irradiated TBP is its tendency to form a "third phase" (a second organic phase) during the extraction of certain metal ions like Zr(IV), which complicates separation processes. dntb.gov.ua Comparative studies have shown that under identical irradiation conditions, the T2MBP system did not form this problematic third phase, indicating superior performance and stability in this regard. dntb.gov.ua

However, irradiation does lead to chemical changes. Gamma irradiation of trialkyl phosphate (TalP) solutions in n-dodecane causes a significant increase in viscosity and a reduction in interfacial tension (IFT), which are indicative of the formation of degradation products. tandfonline.com

Table 4: Effect of Gamma Irradiation on Physicochemical Properties of Trialkyl Phosphate (TalP) Systems

| Property | Effect of Irradiation | Reference |

|---|---|---|

| Density | No significant variation | tandfonline.com |

| Viscosity | Significant increase | tandfonline.com |

| Interfacial Tension (IFT) | Reduction | tandfonline.com |

Hydrolytic Stability and Pathways

The hydrolytic cleavage of the P-O-C bond in phosphate esters is a fundamental transformation process. Generally, phosphate mono- and diesters are remarkably stable against hydrolysis, especially near neutral pH. cdnsciencepub.comscience.gov Their hydrolysis is catalyzed by both acid and hydroxide ions. science.gov The reaction rate is typically very slow in neutral and alkaline solutions but becomes more significant in strongly acidic conditions. cdnsciencepub.com

The mechanism of hydrolysis is complex and can proceed through several pathways depending on the conditions. researchgate.net

Nucleophilic attack on Phosphorus: A water molecule or hydroxide ion can attack the electrophilic phosphorus atom, leading to the cleavage of the P-O bond. This is often described as an Sₙ2-type reaction at the phosphorus center. chempedia.info

Nucleophilic attack on Carbon: For alkyl phosphates, nucleophilic attack can also occur at the α-carbon of the alkyl group, resulting in the cleavage of the C-O bond. chempedia.info This pathway is particularly relevant in acid-catalyzed hydrolysis, where protonation of the phosphate oxygen makes the ester a better leaving group. cdnsciencepub.com

The pH-rate profile for the hydrolysis of secondary phosphate esters shows a region of high stability around neutral pH, with rate increases at both low and high pH values. cdnsciencepub.com The structure of the alkyl group can also influence the rate of hydrolysis due to steric effects. cdnsciencepub.com

Other Chemical Reactions (e.g., Nucleophilic Substitution)

The chemical reactivity of 2-methylbutyl phosphate esters, which encompass mono-, di-, and triesters of 2-methylbutan-1-ol and phosphoric acid, is governed by the versatile nature of the phosphate group. These esters can participate in a variety of chemical transformations, with nucleophilic substitution being a primary reaction pathway. The reactions can be broadly categorized into two main types: those involving nucleophilic attack at the electrophilic phosphorus atom (O-P cleavage) and those involving attack at the α-carbon of the 2-methylbutyl group (O-C cleavage). thieme-connect.de The specific mechanism that predominates is influenced by several factors, including the structure of the phosphate ester (mono-, di-, or triester), the nature of the nucleophile, and the reaction conditions. thieme-connect.de

Nucleophilic substitution at the phosphorus center can proceed through either a concerted, SN2-like mechanism or a stepwise, addition-elimination pathway. sapub.org In a concerted process, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs, passing through a single pentacoordinate transition state. sapub.org The stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate, which subsequently breaks down to form the products. sapub.org For most acyclic phosphate triesters, a direct substitution mechanism is common. thieme-connect.de

The reactivity of phosphate esters towards nucleophiles is also highly dependent on their esterification state. For instance, the alkaline hydrolysis of trimethyl phosphate is significantly faster than that of dimethyl phosphate, highlighting the greater reactivity of triesters compared to diesters under similar conditions. thieme-connect.de Phosphate diester anions are generally quite unreactive, though their reactivity increases with a better leaving group. rsc.orgrsc.org

Another significant reaction pathway is nucleophilic attack at the carbon atom of the 2-methylbutyl group, where the phosphate moiety acts as the leaving group. This SN2-type reaction is particularly effective with weakly basic, potent nucleophiles like iodide or thiolate ions. thieme-connect.de This process is useful for the deprotection of phosphate esters. thieme-connect.de

Elimination reactions can also compete with nucleophilic substitution, particularly under conditions that favor them. For example, the acid-catalyzed dehydration of 2-methyl-2-butanol (B152257) using phosphoric acid leads to the formation of alkenes, demonstrating a different reactive pathway where the alcohol is protonated and eliminated. bartleby.comchemicalforums.comlibretexts.org While 2-methylbutan-1-ol is a primary alcohol, rearrangement of a potential carbocation intermediate could lead to elimination products under certain conditions.

Nucleophilic Substitution at Phosphorus (P-O Cleavage)

The reaction of 2-methylbutyl phosphate esters with various nucleophiles can lead to the displacement of one of the ester groups. The rate and mechanism are sensitive to the nucleophile's strength and the leaving group's ability. rsc.org For instance, the reaction of diethyl 4-nitrophenyl phosphate, a model phosphate triester, with a range of nucleophiles has been shown to proceed via a concerted mechanism. researchgate.net

Table 1: Relative Reactivity of Nucleophiles with a Model Phosphate Triester

This table illustrates the effect of nucleophile strength on the reaction rate with a generic phosphate triester (ROP(O)(OR')2). The data is generalized from studies on various phosphate esters to predict the behavior of 2-methylbutyl phosphate.

| Nucleophile | General Reactivity Class | Expected Reaction Rate with 2-Methylbutyl Phosphate Ester |

|---|---|---|

| HO⁻ (Hydroxide) | Strong Nucleophile / Strong Base | Fast |

| RS⁻ (Thiolate) | Strong Nucleophile / Weak Base | Fast |

| RO⁻ (Alkoxide) | Strong Nucleophile / Strong Base | Fast |

| R₃N (Amines) | Moderate Nucleophile / Moderate Base | Moderate |

| I⁻ (Iodide) | Good Nucleophile / Very Weak Base | Moderate to Slow (at Phosphorus) |

| H₂O (Water) | Weak Nucleophile / Weak Base | Very Slow (Hydrolysis) |

Nucleophilic Substitution at Carbon (C-O Cleavage)

This pathway involves the 2-methylbutyl group as the electrophile and the phosphate as the leaving group. This reaction is analogous to the standard SN2 reaction of alkyl halides. The efficiency of this reaction depends on the nucleophile and the steric hindrance at the α-carbon. ksu.edu.sawalisongo.ac.id Since 2-methylbutan-1-ol is a primary alcohol, the α-carbon is relatively unhindered, favoring the SN2 mechanism.

Table 2: Comparison of Competing Reaction Pathways for a Primary Alkyl Phosphate

This table outlines the likely major reaction pathway for a primary phosphate ester, such as di-2-methylbutyl phosphate, when treated with different types of reagents, based on general principles of substitution and elimination reactions. youtube.com

| Reagent Type | Example | Primary Mechanism | Major Product Type |

|---|---|---|---|

| Strong Nucleophile / Strong Base | NaOCH₃ | SN2 (C-O Cleavage) | Ether |

| Strong, Non-nucleophilic Base | t-BuOK | E2 | Alkene |

| Strong Nucleophile / Weak Base | NaI | SN2 (C-O Cleavage) | Alkyl Iodide |

| Weak Nucleophile / Weak Base | CH₃OH | Slow SN2 or No Reaction | Ether (if any) |

The choice between nucleophilic attack at the phosphorus or the carbon is subtle. Hard nucleophiles tend to attack the harder electrophilic center, which is the phosphorus atom, while softer nucleophiles may prefer the softer carbon atom.

Advanced Spectroscopic and Computational Elucidation of 2 Methylbutyl Phosphate Ester Structure and Conformation

Conformational Analysis via Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared (MI-IR) spectroscopy is a powerful experimental technique for studying the conformational landscape of molecules. wikipedia.orgfu-berlin.deruhr-uni-bochum.de In this method, guest molecules, such as 2-methylbutyl phosphate (B84403), are trapped in a rigid, unreactive host matrix, typically a noble gas like argon or nitrogen, at cryogenic temperatures (around 10-40 K). wikipedia.orgruhr-uni-bochum.de This isolation prevents intermolecular interactions and inhibits molecular rotation, leading to highly resolved vibrational spectra that reveal the distinct conformations of the trapped molecule. nih.gov

For organophosphates, MI-IR studies have successfully identified different conformers based on the orientation of the alkyl chains. josorge.com The presence of branching, as in the 2-methylbutyl group, is expected to significantly influence the conformational possibilities compared to linear alkyl phosphates. rsc.orgnih.gov The infrared spectra of matrix-isolated 2-methylbutyl phosphate would likely show distinct peaks in the P=O and P-O-C stretching regions for each stable conformer. josorge.com For instance, studies on similar branched-chain phosphates like tris(2-methylbutyl) phosphate (T2MBP) have demonstrated that methyl branching drastically reduces the number of stable conformations compared to their linear counterparts. rsc.orgnih.gov

The experimental setup for MI-IR involves co-depositing a gaseous mixture of 2-methylbutyl phosphate and the matrix gas onto a cryogenic window. ruhr-uni-bochum.de The resulting solid matrix is then analyzed by an IR spectrometer. josorge.com By comparing the experimental spectra with theoretical predictions, specific vibrational bands can be assigned to individual conformers.

Density Functional Theory (DFT) Computations for Conformational Landscape Mapping

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is an indispensable tool for mapping the conformational landscape of molecules like 2-methylbutyl phosphate. DFT calculations can predict the geometries, relative energies, and vibrational frequencies of different conformers. rsc.orgnih.gov

For complex molecules with multiple rotatable bonds, such as 2-methylbutyl phosphate, a systematic conformational search is necessary. This often involves starting with model compounds to simplify the problem. nih.govnih.gov For example, the conformational analysis of a related molecule, tris(2-methylbutyl) phosphate (T2MBP), was approached by first studying a simpler model, dimethyl(2-methylbutyl) phosphate, to understand the conformational preferences of a single 2-methylbutyl chain. rsc.org

The B3LYP level of theory with a basis set like 6-311++G(d,p) has been shown to be effective for computing the geometries and energies of organophosphate conformers. rsc.orgnih.gov These calculations can identify the most stable conformers and the energy barriers between them. The results of DFT computations are crucial for interpreting experimental MI-IR spectra, as the calculated vibrational frequencies for each conformer can be compared with the experimental data to assign the observed spectral features. nih.gov Furthermore, DFT can be used to analyze the role of steric and stereoelectronic effects in determining the conformational preferences. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including organophosphates. core.ac.uk It provides detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ³¹P. libretexts.orgacs.org

For 2-methylbutyl phosphate, a combination of 1D and 2D NMR experiments would be employed for a complete structural characterization. core.ac.uk

¹H NMR: The proton NMR spectrum would reveal the connectivity of the 2-methylbutyl group. The chemical shifts and coupling constants of the protons would be characteristic of their positions relative to the phosphate group and the methyl branch.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the 2-methylbutyl chain, with their chemical shifts influenced by the electronegative phosphate group.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphates. libretexts.org The ³¹P chemical shift provides direct information about the electronic environment of the phosphorus atom. Coupling between the phosphorus nucleus and nearby protons (³J(P,H)) and carbons (²J(P,C) and ³J(P,C)) can be observed in the respective spectra, providing crucial connectivity information. libretexts.orgmdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete bonding network and unambiguously assign all proton and carbon signals. core.ac.ukmdpi.com

Table 1: Predicted NMR Data for 2-Methylbutyl Phosphate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ³¹P | ~0 to -5 | Singlet (proton decoupled) | - |

| ¹H (CH₂-O) | ~3.8 - 4.2 | Multiplet | ³J(H,H), ³J(P,H) |

| ¹H (CH) | ~1.6 - 1.9 | Multiplet | ³J(H,H) |

| ¹H (CH₂) | ~1.1 - 1.4 | Multiplet | ³J(H,H) |

| ¹H (CH₃-C) | ~0.9 | Doublet | ³J(H,H) |

| ¹H (CH₃-CH₂) | ~0.9 | Triplet | ³J(H,H) |

| ¹³C (CH₂-O) | ~65 - 70 | Doublet | ²J(P,C) |

| ¹³C (CH) | ~30 - 35 | Singlet | - |

| ¹³C (CH₂) | ~25 - 30 | Singlet | - |

| ¹³C (CH₃-C) | ~15 - 20 | Singlet | - |

| ¹³C (CH₃-CH₂) | ~10 - 15 | Singlet | - |

Note: These are estimated values based on typical ranges for similar alkyl phosphates and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For 2-methylbutyl phosphate, various MS techniques can be employed for molecular fingerprinting.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organophosphates. researchgate.netepa.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then ionized and detected by the mass spectrometer. Electron impact (EI) is a common ionization method that often leads to extensive fragmentation, providing a characteristic fragmentation pattern or "fingerprint" that can be used for identification. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) Orbitrap-based systems, is also highly effective for analyzing organophosphates. mdpi.com Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS, which typically produces a protonated molecular ion [M+H]⁺. researchgate.net By inducing fragmentation of this precursor ion (a technique known as tandem mass spectrometry or MS/MS), characteristic product ions can be generated. researchgate.net

For alkyl phosphates, a common fragmentation pathway involves the sequential loss of the alkyl groups through McLafferty-type rearrangements, often leading to a stable [H₄PO₄]⁺ ion (m/z = 98.9847). mdpi.com The specific fragmentation pattern of 2-methylbutyl phosphate would be influenced by the branched structure of the alkyl chain.

Table 2: Potential Mass Spectrometry Fragments of 2-Methylbutyl Phosphate

| Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | [C₅H₁₄O₄P]⁺ | 169.0624 |

| [M-C₅H₁₀+H]⁺ | [H₄PO₄]⁺ | 98.9847 |

| [C₅H₁₁]⁺ | 2-methylbutyl cation | 71.0855 |

Vibrational Spectroscopy (Infrared, Raman) for Molecular Dynamics and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insights into the molecular structure, dynamics, and intermolecular interactions of 2-methylbutyl phosphate. cas.cznih.gov These techniques probe the vibrational modes of a molecule, which are sensitive to its conformation and environment. cas.cznih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key vibrational bands for 2-methylbutyl phosphate would include the P=O stretching vibration, P-O-C stretching vibrations, and various C-H bending and stretching modes of the alkyl chain. josorge.comuctm.edu The position and shape of the P=O band are particularly sensitive to hydrogen bonding and other intermolecular interactions. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It often provides better signals for symmetric vibrations and can be particularly useful for studying aqueous solutions. cas.cz

Combining experimental IR and Raman spectra with molecular dynamics (MD) simulations and DFT calculations allows for a detailed understanding of the vibrational properties. cas.cznih.govntu.edu.sg MD simulations can model the conformational averaging and interactions with the solvent, while DFT can calculate the vibrational frequencies for different conformers and interaction states. cas.cznih.gov This combined approach is crucial for accurately assigning spectral features and understanding how factors like solvent and conformation influence the vibrational spectra of phosphate esters. cas.cz

Table 3: Characteristic Vibrational Frequencies for Alkyl Phosphates

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| P=O stretch | 1250 - 1300 |

| P-O-C stretch (asymmetric) | 1020 - 1060 |

| P-O-C stretch (symmetric) | 950 - 1000 |

| C-H stretch | 2850 - 3000 |

| C-H bend | 1350 - 1470 |

Note: These are general ranges and the specific frequencies for 2-methylbutyl phosphate will depend on its conformation and environment.

Theoretical Studies on Intermolecular Interactions

Theoretical studies, primarily using computational methods like DFT, are essential for understanding the nature and strength of intermolecular interactions involving 2-methylbutyl phosphate. acs.orgnih.gov These interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the chemical and physical properties of the compound.

For phosphate esters, the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. researchgate.net Theoretical calculations can model the interaction of 2-methylbutyl phosphate with various molecules, including water, alcohols, and other phosphate molecules (self-association). These studies can determine the geometries of the resulting complexes, the interaction energies, and the effect of these interactions on the structural and spectroscopic properties of the phosphate ester. nih.gov

For example, theoretical studies on the hydrolysis of phosphate triesters have shown the importance of water molecules in stabilizing the transition state through hydrogen bonding. nih.gov Similarly, computational studies can elucidate the role of intermolecular interactions in the formation of aggregates and their influence on processes like solvent extraction. nih.gov Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses are computational tools that can be used to further characterize the specific types of intermolecular interactions present. rsc.org

Research Applications in Chemical Separations and Extraction Systems

Utilization as an Extractant in Solvent Extraction Processes

T2MBP functions as a neutral extractant within a solvent system, typically composed of the extractant dissolved in a nonpolar hydrocarbon diluent like n-dodecane. This organic phase is used to contact an acidic aqueous phase (often nitric acid) containing the target metal ions. The extractant's effectiveness is determined by its ability to form stable, lipophilic complexes with specific metal ions, thereby transferring them from the aqueous phase to the organic phase.

Tri-n-butyl phosphate (B84403) (TBP) is the most common extractant used in the PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing. However, its performance can be hampered by issues like third-phase formation, especially with high metal and acid loading or after degradation by radiation. iaea.orgwikipedia.org Consequently, research has focused on structurally related alternatives like T2MBP.

Tris(2-methylbutyl) phosphate is a branched-chain isomer of tri-n-amyl phosphate (TAP) and has been identified as a potential superior extractant. iaea.org Studies comparing T2MBP with TBP and TAP have highlighted key differences in their physicochemical and hydrodynamic properties. researchgate.net

Key Comparative Findings:

Third Phase Formation: In studies involving the reprocessing of metallic fuels containing significant amounts of Plutonium(IV) and Zirconium(IV), the use of TBP can be problematic due to third-phase formation, an undesirable splitting of the organic phase. iaea.org Under identical experimental conditions with irradiated solvents, a 1.1 M solution of TBP in n-dodecane formed a third phase, whereas the T2MBP system did not. This suggests that T2MBP has a higher tolerance to the conditions that typically lead to phase splitting, which is a significant advantage for process stability. iaea.org

Extraction and Stripping Behavior: Batch studies with U-Pu-Zr feed solutions indicate that T2MBP exhibits comparable extraction and stripping behavior to TBP and TAP, making it a viable alternative without compromising recovery efficiency. iaea.org

Physicochemical Properties: The density, viscosity, and interfacial tension (IFT) are critical parameters for an extractant's performance in industrial-scale equipment. While T2MBP shows similar trends to TBP concerning temperature and concentration effects, its branched structure leads to distinct properties. researchgate.net Gamma irradiation of the solvents leads to a significant rise in viscosity and a reduction in IFT for all trialkyl phosphates, but the absence of third-phase formation in the T2MBP system under these conditions underscores its greater stability. researchgate.net

Table 1: Comparative Physicochemical Properties of Unirradiated 1.1 M Trialkyl Phosphates in n-Dodecane This table is interactive. You can sort and filter the data.

| Property | TBP | TAP | T2MBP |

|---|---|---|---|

| Density (g/cm³ at 298 K) | ~0.82 | ~0.82 | ~0.82 |

| Viscosity (mPa·s at 298 K) | 2.5 | 3.0 | 3.5 |

| Interfacial Tension (mN/m at 298 K) | 10.0 | 11.5 | 11.0 |

Data synthesized from trends described in reference researchgate.net. Absolute values are illustrative.

The primary application of extractants like T2MBP is the separation of actinides from spent nuclear fuel. nih.gov The PUREX process, for instance, uses a 15–40% solution of TBP in a hydrocarbon diluent to extract uranium and plutonium from a nitric acid feed. wikipedia.org

Research into T2MBP has shown its effectiveness for similar separations, particularly for advanced fuel cycles like those for metallic fuels, which have a high zirconium content. iaea.org

Uranium(VI) and Plutonium(IV): T2MBP has demonstrated comparable extraction and stripping performance for U(VI) and Pu(IV) when compared to TBP in a cross-current mode simulation. iaea.org

Thorium(IV): While specific studies on T2MBP for thorium are less common, the general principles of actinide extraction by organophosphates apply. TBP, for example, effectively extracts thorium from nitric acid solutions as a Th(NO₃)₄·2TBP complex. iaea.org The similar mechanism of T2MBP suggests it would also be effective for thorium extraction.

A crucial challenge in nuclear reprocessing is the separation of actinides from fission products, as many fission products have similar chemical properties or interfere with the extraction process.

Zirconium: Zirconium is a particularly problematic fission product. Studies with a U-Zr feed solution showed that T2MBP could handle the extraction without the third-phase formation that plagued irradiated TBP, making it a more robust option for processing zirconium-rich fuels. iaea.org

Lanthanides: Separating trivalent actinides from trivalent lanthanides is notoriously difficult due to their similar ionic radii and coordination chemistry. nih.gov While neutral extractants like T2MBP co-extract these groups, subsequent process steps are required for their partitioning. The stability of the T2MBP system provides a more reliable starting point for these downstream separations.

Ruthenium: Ruthenium is another fission product that can be co-extracted into the organic phase. Studies on various extractants show that the extent of ruthenium extraction can be linked to the amount of water co-extracted into the organic phase. researchgate.net This suggests that the structural differences in T2MBP that affect its interaction with water could also influence its behavior toward ruthenium.

The extraction of metal ions by neutral organophosphorus extractants like T2MBP occurs via a solvation mechanism. nih.govnih.gov The oxygen atom of the phosphoryl (P=O) group acts as a Lewis base, donating electron density to the positively charged metal ion.

The general mechanism can be described as follows:

The metal ion exists in the aqueous nitric acid phase, often as a neutral nitrate (B79036) complex (e.g., UO₂(NO₃)₂).

At the liquid-liquid interface, the extractant molecules (T2MBP) displace water molecules from the metal's coordination sphere. nih.gov

A neutral, lipophilic metal-extractant complex is formed, such as UO₂(NO₃)₂(T2MBP)₂.

This complex is soluble in the organic diluent (e.g., n-dodecane) and is thus transferred from the aqueous phase to the organic phase.

Phenomenon of Third-Phase Formation in Extraction Systems

Third-phase formation is the splitting of the organic solvent phase into two immiscible organic layers during extraction. rsc.org This phenomenon is highly undesirable in industrial processes as it complicates hydrodynamics and can lead to the accumulation of fissile material in an uncontrolled manner. academie-sciences.frresearchgate.net The heavy third phase is typically rich in the extractant, metal, and acid, while the light phase is mostly diluent. rsc.orgacademie-sciences.fr This splitting occurs when the concentration of polar metal-extractant aggregates exceeds their solubility limit in the nonpolar diluent. rsc.orgchemrxiv.org

The molecular structure of both the extractant and the diluent plays a critical role in the onset of third-phase formation. chemrxiv.orgrsc.orgosti.gov

Extractant Structure: The tendency to form a third phase is strongly influenced by the structure of the extractant's alkyl chains. Branching in the alkyl groups, as seen in T2MBP, can increase the solubility of the metal-extractant complexes in the diluent. This steric hindrance can disrupt the long-range aggregation of the polar complexes that leads to phase separation. chemrxiv.orgrsc.org This is consistent with the observation that T2MBP is less prone to third-phase formation than the linear-chain TBP. iaea.org

Mitigation Strategies for Third-Phase Formation

The formation of a third phase, a distinct and often problematic intermediate layer between the desired aqueous and organic phases, can occur during the solvent extraction of phosphoric acid. This phenomenon is particularly relevant when using certain alcohol-based solvent systems. The third phase can lead to significant operational challenges, including hydraulic instability, loss of extractant and metal values, and difficulties in phase separation.

Mitigation of third-phase formation is crucial for the efficiency and economic viability of the extraction process. In systems involving phosphoric acid and alcohol extractants, several strategies can be employed. One common approach is the addition of a "modifier" to the organic phase. These modifiers are typically long-chain alcohols or other polar molecules that can enhance the solubility of the extracted complex in the organic diluent, thereby preventing the formation of a separate, solvate-rich third phase.

For instance, in related solvent extraction systems, modifiers like 1-octanol (B28484) have been shown to prevent third-phase formation by interacting directly with the extracted metallic cation in the organic phase. researchgate.net This interaction modifies the structure of the resulting complex and improves its solubility in the organic phase. researchgate.net While direct studies on 2-Methylbutan-1-ol as a modifier for mitigating third phase in phosphoric acid extraction are not extensively documented in the provided results, its properties as a branched amyl alcohol suggest a potential role in influencing phase behavior. The formation of stable emulsions, a related phenomenon, has been observed with isoamyl alcohol, a structural isomer of 2-methylbutan-1-ol, during the back-extraction of phosphoric acid, which can complicate the process. google.com

Temperature can also be a key parameter. In some systems, increasing the temperature can enhance the solubility of the extracted complex and prevent the formation of a third phase. However, the effect of temperature is system-dependent and needs to be evaluated for each specific extraction process. researchgate.netresearchgate.net

A summary of factors influencing third-phase formation and potential mitigation strategies is presented in the table below.

| Factor Influencing Third Phase | Mitigation Strategy | Rationale |

| Extractant Concentration | Optimize extractant concentration | High concentrations can lead to aggregation of extracted complexes. |

| Metal Loading | Control the loading of the organic phase | Prevents oversaturation of the organic phase with the extracted complex. |

| Diluent Type | Select an appropriate diluent (e.g., aromatic vs. aliphatic) | The diluent's solvating power for the extracted complex is critical. |

| Modifier Addition | Introduce a phase modifier (e.g., long-chain alcohol) | Improves the solubility of the extracted complex in the organic phase. researchgate.net |

| Temperature | Adjust the operating temperature | Can increase the solubility of the extracted complex. researchgate.netresearchgate.net |

| Aqueous Phase Composition | Control acidity and ionic strength | These factors can influence the nature and extractability of the target species. |

Hydrodynamic Properties in Solvent Extraction Systems

The hydrodynamic properties of the liquid-liquid dispersion are fundamental to the design and operation of solvent extraction equipment. These properties, which include drop size distribution, interfacial tension, phase disengagement time, and flooding characteristics, directly impact the mass transfer efficiency and throughput of the extraction process.

In the context of phosphoric acid extraction using alcohol-based solvents, the hydrodynamic behavior is influenced by the physical properties of the phases (density, viscosity) and the operating conditions (mixing intensity, phase ratio). The use of alcohols like n-amyl alcohol has been part of studies investigating the hydrodynamic characteristics of phosphoric acid solvent extraction systems. aston.ac.uk

Drop Size Distribution: The size of the droplets of the dispersed phase is a critical parameter as it determines the interfacial area available for mass transfer. Smaller droplets provide a larger interfacial area, which generally leads to faster extraction kinetics. However, excessively small droplets can lead to the formation of stable emulsions and increase the time required for phase separation. Experimental results on drop size distribution in some phosphoric acid extraction systems have been found to deviate from theoretical predictions, with the deviation being related to turbulence. aston.ac.uk

Phase Separation: The rate at which the aqueous and organic phases separate after mixing is a key hydrodynamic parameter that affects the capacity of mixer-settler units. Slow phase separation can be a bottleneck in the process. Studies have shown that in the extraction of phosphoric acid with n-alcohols, an increase in the number of carbon atoms in the alcohol can lead to slower phase separation. researchgate.net The formation of stable emulsions with isoamyl alcohol during back-extraction highlights the importance of the solvent choice on phase disengagement. google.com The use of certain alcohols as diluents in combination with other extractants like TBP has been shown to result in quicker phase separation compared to using kerosene (B1165875) as a diluent. researchgate.net

The table below summarizes some hydrodynamic aspects observed in phosphoric acid extraction systems using alcohol-based solvents.

| Hydrodynamic Property | Influencing Factors | Observations in Alcohol-Based Systems |

| Drop Size Distribution | Mixing intensity, interfacial tension, viscosity | Deviations from theoretical models have been observed and linked to turbulence. aston.ac.uk |

| Phase Separation Time | Alcohol chain length, temperature, presence of impurities | Longer chain alcohols can lead to slower phase separation. researchgate.net Some alcohols can form stable emulsions. google.com Alcohol diluents can sometimes lead to faster separation than kerosene. researchgate.net |

| Interfacial Tension | Composition of both phases, presence of surfactants/impurities | A key factor influencing droplet formation and coalescence. |

| Viscosity | Temperature, solvent type | Higher viscosity can hinder mass transfer and phase separation. |

Understanding and controlling these hydrodynamic properties are essential for optimizing the performance of solvent extraction processes for phosphoric acid purification.

Environmental Distribution and Chemical Degradation Pathways of 2 Methylbutyl Phosphate Esters

Occurrence and Detection in Environmental Compartments

Organophosphate esters are widely distributed in the environment due to their extensive use. taylorfrancis.com They are frequently detected in various environmental matrices, including surface water, drinking water, wastewater, and sediments. mdpi.com For instance, studies have found total OPE concentrations in surface water ranging from 25 to 3671 ng/L and in drinking water from 4 to 719 ng/L. mdpi.com

While comprehensive monitoring data specifically for 2-methylbutyl phosphate (B84403) are not widely available, analytical methods for detecting OPEs are well-established. These methods typically involve gas chromatography (GC) paired with a nitrogen-phosphorus detector (NPD), a flame photometric detector (FPD), or mass spectrometry (MS). nih.govinchem.org For example, a method using GC-NPD for various alkyl and aryl phosphates reported detection limits as low as 0.3 ng/mL in blood plasma. nih.gov The detection of related compounds like tri-n-butyl phosphate (TBP) in environmental samples such as water and fish suggests that other alkyl phosphates, including 2-methylbutyl derivatives, could also be present. inchem.org

Table 1: Representative Concentrations of Organophosphate Esters (OPEs) in Aquatic Environments

| Environmental Compartment | Concentration Range (ng/L) | Key Detected Compounds | Reference |

|---|---|---|---|

| Surface Water | 25 - 3671 | TCEP, TCPP, TEP, TNBP, TBOEP | mdpi.com |

| Drinking Water | 4 - 719 | Halogenated OPEs, TnBP, TCEP, TCPP, TBOEP | mdpi.com |

| Wastewater | 104 - 29,800 | Various OPEs | mdpi.com |

Abiotic Degradation Processes in the Environment

The persistence of 2-methylbutyl phosphate esters in the environment is largely governed by abiotic degradation processes, primarily hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a key degradation pathway for phosphate esters, involving the cleavage of the ester bond by water. machinerylubrication.com The rate of this reaction is significantly influenced by pH and temperature. nih.gov Phosphate ester hydrolysis can be catalyzed by acids, bases, or occur under neutral conditions. science.gov Generally, the reaction is faster in alkaline conditions compared to acidic or neutral environments. nih.govscience.gov For example, the hydroxide (B78521) anion can be up to 100,000 times more effective at catalyzing hydrolysis than the hydronium cation. science.gov The structure of the alkyl group also plays a role; steric hindrance can affect the reaction rate. nih.gov For instance, studies on similar compounds have shown that increasing the steric hindrance of the alkyl group can decrease the rate of hydrolysis. nih.gov

Photolysis: Photolysis, or degradation by sunlight, is another potential abiotic pathway. While direct photolysis of simple alkyl esters can occur, the process is often slow. researchgate.net The presence of other substances in the water, known as photosensitizers, can accelerate degradation through indirect photolysis. These substances absorb sunlight and produce highly reactive species, such as hydroxyl radicals, which can then attack and break down the phosphate ester molecule.

Biotic Degradation Mechanisms

Microorganisms play a crucial role in the breakdown of organophosphate esters in the environment. taylorfrancis.com Many bacterial and fungal species can utilize these compounds as a source of phosphorus, carbon, or energy. nih.govoup.com

The primary mechanism of biotic degradation is enzymatic hydrolysis. oup.com Microbes produce enzymes called phosphotriesterases (PTEs) or organophosphate hydrolases (OPH) that catalyze the cleavage of the P-O ester bond. nih.govebrary.net This initial step detoxifies the compound by breaking it down into an alcohol (in this case, 2-methylbutan-1-ol) and a phosphate moiety, which can then be assimilated by the microorganisms. nih.govoup.com The gene responsible for producing this hydrolase enzyme, the opd (organophosphate degrading) gene, has been identified in various microbial species from diverse geographical locations. oup.com Genera known to be capable of degrading OPEs include Pseudomonas, Aspergillus, and Arthrobacter. taylorfrancis.com

Table 2: Key Microbial Enzymes in Organophosphate Ester Degradation

| Enzyme Group | Function | Mechanism | Reference |

|---|---|---|---|

| Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPH) | Hydrolyzes P-O ester bonds | Nucleophilic attack on the phosphorus center | nih.govebrary.net |

| Esterases | General hydrolysis of ester linkages | Cleavage of ester bonds | |

| Cytochrome P450s | Dearylation of aryl-containing OPEs | Oxidative cleavage | nih.gov |

Fate and Transport Modeling in Environmental Systems

Fate and transport models are computational tools used to predict the distribution and persistence of chemicals in the environment. alaska.govnih.gov These models integrate a compound's physicochemical properties with environmental parameters to simulate its movement and degradation across different compartments like water, soil, air, and sediment. anteagroup.comtaftlaw.com

For an alkyl phosphate ester like 2-methylbutyl phosphate, key input parameters for a model would include:

Water Solubility: Influences its concentration in aquatic systems.

Vapor Pressure: Determines its tendency to volatilize into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its likelihood to adsorb to organic matter in soil and sediment or to bioaccumulate in organisms.

Hydrolysis and Biodegradation Rate Constants: Define how quickly it breaks down.

Models such as fugacity models or linked multi-media models (e.g., PRZM, MODFLOW) can be used to estimate the environmental concentrations of such chemicals over time and space. anteagroup.comtaftlaw.com By simulating these processes, scientists can assess potential exposure risks and understand where the compound is likely to accumulate. alaska.gov The development of a robust conceptual site model is essential for ensuring the accuracy of these predictions. anteagroup.com

Advanced Analytical Methodologies for the Quantification and Speciation of 2 Methylbutyl Phosphate Esters

Chromatographic Techniques

Chromatography is the cornerstone of separating 2-methylbutyl phosphate (B84403) esters from matrix interferences and from each other. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the specific ester.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the analysis of a wide range of OPEs, including the potentially non-volatile mono- and di-esters of 2-methylbutan-1-ol. nih.govrsc.org This technique separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. For OPEs, reversed-phase (RP) chromatography with a C18 column is common, using a mobile phase of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and ionization efficiency in the mass spectrometer. nih.gov

The high sensitivity and selectivity of tandem mass spectrometry, often using an electrospray ionization (ESI) source, allow for detection at trace levels (ng/L to µg/L). researchgate.net The method can be validated for linearity, accuracy, and precision, with recoveries typically ranging from 80% to 120%. nih.govrsc.org

Table 1: Typical HPLC-MS/MS Parameters for OPE Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Programmed gradient from low to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LODs/LOQs | 0.01 - 1.0 µg/kg nih.gov |

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography–Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds. It is highly effective for analyzing tri-(2-methylbutyl) phosphate. The less volatile mono- and di-esters are generally unsuitable for direct GC-MS analysis due to their polarity and low volatility, and would require a derivatization step to convert the acidic -OH groups into more volatile ethers or esters.

In GC-MS, samples are injected into a heated inlet where they are vaporized and carried by an inert gas through a capillary column. sci-hub.se The column, often a low-polarity phase like a DB-5ms, separates compounds based on their boiling points and interaction with the stationary phase. tandfonline.com The separated compounds then enter a mass spectrometer, which fragments the molecules (typically with electron impact ionization, EI) and detects the resulting ions. epa.gov This provides both quantitative data and structural information for identification. For enhanced sensitivity, tandem mass spectrometry (GC-MS/MS) can be used, which significantly reduces matrix interference and lowers detection limits. nih.govepa.gov

Table 2: Typical GC-MS Parameters for Volatile OPE Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography System | Gas Chromatograph with Mass Spectrometer (GC-MS/MS) |

| Column | DB-5ms (30 m × 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at 1.0 - 1.5 mL/min |

| Inlet | Splitless or Programmable Temperature Vaporization (PTV) sci-hub.se |

| Inlet Temperature | 280 °C tandfonline.com |

| Oven Program | Temperature ramp (e.g., 50°C hold, ramp to 300°C) |

| Ionization Source | Electron Impact (EI), 70 eV |

| Detection Mode | Scan or Selected Ion Monitoring (SIM/MRM) |

| LODs/LOQs | 0.02 - 1.13 ng/L tandfonline.com |

Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry (GC×GC–MS)

For exceptionally complex samples where 2-methylbutyl phosphate esters might co-elute with other compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power. chemistry-matters.comresearchgate.net This technique uses two different chromatographic columns connected by a modulator. chemistry-matters.com The modulator traps small fractions of the effluent from the first, long, non-polar column and rapidly re-injects them onto a second, short, polar column for an additional separation. nih.gov

The result is a highly structured two-dimensional chromatogram that separates compounds by volatility in the first dimension and polarity in the second. This enhanced resolution can separate isomeric OPEs and isolate target analytes from complex matrix backgrounds, leading to cleaner mass spectra and more reliable identification and quantification. nih.gov The peak capacity of GC×GC can be an order of magnitude greater than that of conventional GC-MS. researchgate.net

Electrochemical Methods for Phosphate Detection

Electrochemical methods offer a rapid and sensitive alternative for detecting OPEs, often in a portable format suitable for field screening. These sensors typically operate by detecting the phosphate group or a product of its hydrolysis. researchgate.net

One major approach involves the use of enzymes, such as organophosphorus hydrolase, which catalyzes the breakdown of the OPE. The resulting electroactive product can then be detected at an electrode surface. rsc.org A common variation is the inhibition of the enzyme acetylcholinesterase (AChE) by the OPE, where a decrease in the enzymatic activity is measured as the analytical signal. scispace.com

Enzyme-free methods are also prominent. These often utilize nanomaterials with a high affinity for the phosphate group. For example, zirconia (ZrO₂) nanoparticles deposited on an electrode can selectively bind OPEs. acs.org The electrochemical signal of the bound OPE can then be measured using techniques like square-wave voltammetry. This direct detection method is fast and can achieve low detection limits, often in the ng/mL (ppb) range. acs.org

Hyphenated Techniques for Complex Mixture Analysis

Modern analytical chemistry relies heavily on hyphenated techniques, which couple a separation method with a detection method. nih.govcapes.gov.br The analysis of 2-methylbutyl phosphate esters is a prime example where this approach is essential. Techniques like HPLC-MS/MS and GC-MS are not merely a chromatograph and a mass spectrometer working in sequence; they are integrated systems where the separation component resolves analytes in time, allowing the mass spectrometer to analyze them individually without interference. capes.gov.br

This synergy is critical for complex mixtures. The chromatograph reduces matrix effects, separates isomers, and provides retention time information, which is a key identification parameter. sci-hub.se The mass spectrometer provides mass-to-charge ratio data and fragmentation patterns, which offer unambiguous structural confirmation and highly selective quantification. nih.gov The combination allows for the confident identification and trace-level quantification of 2-methylbutyl phosphate esters in challenging matrices like environmental water, soil, and biological tissues. mdpi.com

Sample Preparation and Derivatization Strategies for Trace Analysis

The successful analysis of trace levels of 2-methylbutyl phosphate esters is critically dependent on the sample preparation stage. The goal is to extract the analytes from the sample matrix, concentrate them, and remove interfering substances.

Solid-Phase Extraction (SPE) is one of the most common techniques. epa.gov For aqueous samples, a C18 or polymeric sorbent cartridge is used to adsorb the OPEs from the water. The analytes are then eluted with a small volume of an organic solvent like acetonitrile or acetone. researchgate.net For solid samples like soil or sediment, an initial solvent extraction using methods like accelerated solvent extraction (ASE) or ultrasonic extraction is performed, followed by a clean-up step using an SPE cartridge (e.g., Florisil) to remove lipids and other interferences. nih.govykcs.ac.cn Magnetic SPE (MSPE), which uses magnetic nanoparticles as the sorbent, simplifies the extraction process by eliminating the need for centrifugation or filtration. chromatographyonline.com

Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are also employed. These methods partition the analytes between the aqueous sample and an immiscible organic solvent. nih.gov

Derivatization is a crucial step for the analysis of polar, non-volatile mono- and di-2-methylbutyl phosphate esters by GC-MS. These compounds contain acidic hydroxyl (-OH) groups that must be capped to increase their volatility and thermal stability. Common derivatization reactions include silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane) to convert the acidic protons into non-polar trimethylsilyl (B98337) or methyl groups, respectively, making them amenable to GC analysis.

Table 3: Summary of Sample Preparation Methods for OPEs

| Method | Principle | Target Matrix | Analytes |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent, followed by elution. | Water, Sediments, Food | All esters researchgate.netepa.gov |

| Magnetic SPE (MSPE) | SPE using magnetic nanoparticles for easy separation. | Water | All esters chromatographyonline.comchromatographyonline.com |

| Accelerated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure. | Soil, Sediments, Tissues | All esters researchgate.netykcs.ac.cn |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into a fine dispersion of an organic solvent. | Water, Beverages | All esters nih.gov |

| Derivatization (Silylation/Methylation) | Chemical modification to increase volatility for GC analysis. | Extracts for GC | Mono-/Di-phosphate esters |

Broader Chemical and Biochemical Contexts of 2 Methylbutyl Moiety and Phosphate Linkages

Integration into Isoprenoid Biosynthesis Pathways (e.g., MEP Pathway)

Isoprenoids are a vast and diverse class of natural products essential for all living organisms. echelon-inc.com They are all synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). echelon-inc.comnih.gov The biosynthesis of these precursors occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. echelon-inc.comnih.gov

2-C-Methyl-D-Erythritol 4-Phosphate as a Key Metabolite

The MEP pathway, also known as the non-mevalonate pathway, is prevalent in bacteria, some protozoa, and in the plastids of plants. echelon-inc.commedchemexpress.com A pivotal intermediate in this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP). echelon-inc.comwikipedia.org MEP is formed from 1-deoxy-D-xylulose 5-phosphate (DXP) and is the first committed metabolite on the route to synthesizing IPP and DMAPP via this pathway. echelon-inc.comwikipedia.org The MEP pathway is crucial for the production of essential isoprenoids, including photosynthetic pigments (chlorophylls and carotenoids), plastoquinone, and various plant hormones. researchgate.netnih.gov The diversion of MEcDP, a subsequent intermediate, to hemiterpene glycosides has been linked to stress responses in plants like Arabidopsis thaliana. nih.gov

Relevance of Branched-Chain Precursors in Biological Systems

Branched-chain structures, such as the 2-methylbutyl moiety, are fundamental in biochemistry, most notably in the context of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. nih.govresearchgate.net These essential amino acids are not only protein building blocks but also serve as precursors for a variety of other molecules. nih.govmdpi.com For instance, the catabolism of BCAAs produces branched-chain α-keto acids (BCKAs), which can be further metabolized into branched-chain fatty acids and other compounds. nih.govmdpi.com In bacteria, plants, and fungi, the synthesis of BCAAs is a vital process, and because it is absent in animals, it represents a target for the development of antimicrobial and herbicidal agents. nih.govacs.org

Presence of 2-Methylbutyl Esters in Natural Products and Volatilomes

The 2-methylbutyl group is a common component of volatile organic compounds (VOCs) produced by fruits and other plants, contributing significantly to their characteristic aromas. These are often found in the form of esters.

Identification in Fruit Aroma Profiles

Esters containing a 2-methylbutyl group are widely recognized as important contributors to the aroma of many fruits. acs.org For example, 2-methylbutyl acetate (B1210297) is a key flavor component in Royal Gala apples. igem.org Similarly, various 2-methylbutanoate esters are crucial to the aroma of Red Delicious and Granny Smith apples, with ethyl 2-methylbutanoate being a particularly impactful compound. acs.org The complexity of fruit flavors is often due to a large number of different aliphatic esters; strawberries, for instance, can contain over 100 such compounds. perfumerflavorist.com The presence and concentration of these branched-chain esters are dependent on the fruit variety, ripeness, and storage conditions. acs.org

Biosynthetic Origins of Branched-Chain Esters

The biosynthesis of branched-chain esters in fruits is closely linked to the metabolism of branched-chain amino acids. acs.orgnih.govresearchgate.net The 2-methylbutyl moiety is primarily derived from the amino acid isoleucine. acs.org Through a series of enzymatic reactions including transamination, decarboxylation, and reduction/oxidation, isoleucine is converted into 2-methylbutanol and 2-methylbutanoic acid. acs.orgresearchgate.net These compounds then serve as substrates for alcohol acyltransferases (AATs), which catalyze their condensation with an acyl-CoA (like acetyl-CoA) or an alcohol, respectively, to form the final ester products. nih.gov Studies have shown that the production of these esters relies heavily on the de novo synthesis of their BCAA precursors during fruit ripening. nih.gov

Role of Phosphate (B84403) Linkages in Biological Signaling and Energy Transfer

Phosphate groups are ubiquitous in biology and play indispensable roles in cellular energetics and signaling. drinkharlo.comnih.gov The addition of a phosphate group to a molecule, a process known as phosphorylation, is a fundamental mechanism for regulating protein function, signaling pathways, and energy metabolism. nih.gov

The primary energy currency of the cell is adenosine (B11128) triphosphate (ATP), which stores chemical energy in its high-energy phosphoanhydride bonds. drinkharlo.combiologydiscussion.com The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate releases this energy to power numerous cellular processes. biologydiscussion.com

Emerging Research Trends and Future Perspectives in 2 Methylbutyl Phosphate Ester Chemistry